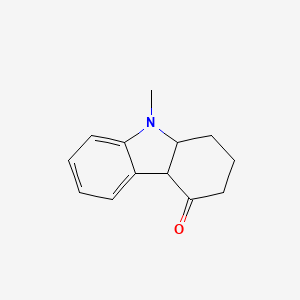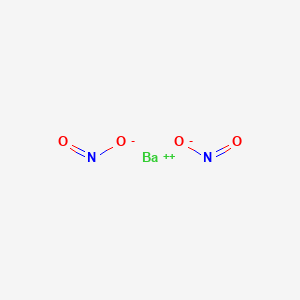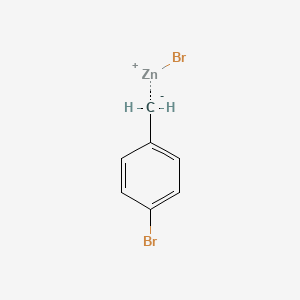
Tetragalacturonic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of tetragalacturonic acid typically involves the partial hydrolysis of pectic acid using enzymes such as yeast polygalacturonase. This process is halted when oligouronides larger than tetragalacturonic acid disappear, allowing for its isolation by fractional precipitation with cupric ions, achieving a yield of 12.7% (Demain & Phaff, 1954). Another method involves the enzymic cleavage of pectic acid and subsequent separation of oligogalacturonic acids, including tetragalacturonic acid, through ion exchange column chromatography (Nagel & Wilson, 1969).
Molecular Structure Analysis
The molecular structure of tetragalacturonic acid comprises four galacturonic acid units. Each unit contains a carboxyl group contributing to the molecule's acidic properties. The glycosidic linkages between these units define the structural integrity and biological functionality of tetragalacturonic acid.
Chemical Reactions and Properties
Tetragalacturonic acid participates in various chemical reactions, particularly those influenced by its carboxyl groups. It can undergo esterification and methylation reactions, which modify its solubility and interaction with other molecules. For instance, its interaction with polygalacturonic acid trans-eliminase leads to the breakdown into smaller oligogalacturonic acids, showcasing its susceptibility to enzymatic degradation (Nasuno & Starr, 1967).
Aplicaciones Científicas De Investigación
Enzymatic Hydrolysis and Isolation
Tetragalacturonic acid is significant in the study of enzymatic hydrolysis. Demain and Phaff (1954) conducted a study where pectic acid underwent partial hydrolysis by yeast polygalacturonase. The process was halted at a specific stage, resulting in the isolation of tetragalacturonic acid in a 12.7% yield. This research highlighted the controlled enzymatic breakdown of complex carbohydrates into simpler forms, providing insights into carbohydrate chemistry and enzymology (Demain & Phaff, 1954).
Enzyme Specificity and Action
Research by Nasuno and Starr (1966) delved into the specificity of enzymes like polygalacturonase, produced by Erwinia carotovora, towards substrates like tetragalacturonic acid. Their findings shed light on enzyme-substrate interactions and the biochemical pathways involved in the breakdown of polygalacturonic acid, where tetragalacturonic acid serves as a critical intermediate (Nasuno & Starr, 1966).
Structural and Biochemical Analysis
The study by Charnock et al. (2002) provided structural insights into enzyme-catalyzed β-elimination, highlighting the degradation of plant cell wall pectins. This study used tetragalacturonic acid complexes to understand the common anti-β-elimination mechanism in polysaccharide lyases. The research contributes to our understanding of enzyme mechanisms and structural biology, especially in the context of plant biomass recycling and pathogen virulence (Charnock et al., 2002).
Enzyme-Substrate Interaction and Kinetics
Nagel and Anderson's (1965) study explored the interaction of bacterial transeliminase with normal and unsaturated oligogalacturonic acids, including tetragalacturonic acid. Their findings on the kinetics of this interaction add to our biochemical understanding of enzyme-catalyzed reactions and their specificities (Nagel & Anderson, 1965).
Safety And Hazards
Tetragalacturonic acid does not present any particular risk, provided it is handled in accordance with good occupational hygiene and safety practice5. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye7.
Direcciones Futuras
There is no specific information available on the future directions of Tetragalacturonic acid. However, it is used in research and biochemical enzyme assays2, suggesting its potential for continued use in scientific research.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.
Propiedades
Número CAS |
24008-75-1 |
|---|---|
Nombre del producto |
Tetragalacturonic Acid |
Fórmula molecular |
C₂₄H₃₄O₂₅ |
Peso molecular |
722.51 |
Sinónimos |
O-α-D-Galactopyranuronosyl-(1→4)-O-α-D-galactopyranuronosyl-(1→4)-O-α-D-galactopyranuronosyl-(1→4)-D-galacturonic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



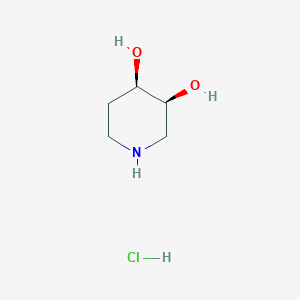
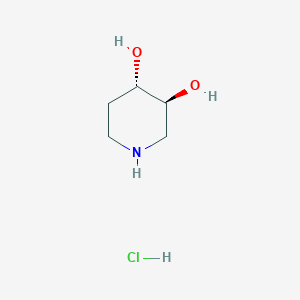
![Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate](/img/structure/B1141908.png)
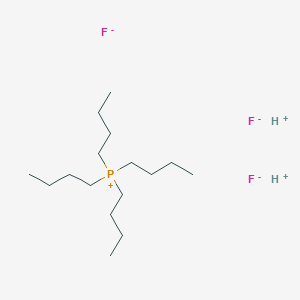
![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-(propanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide](/img/structure/B1141916.png)
